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4-Ethoxy-6-phenyl-5,6-dihydro-pyran-2-one

Cat. No.: B13787722
CAS No.: 5435-93-8
M. Wt: 218.25 g/mol
InChI Key: PROSGESLBNKEFD-UHFFFAOYSA-N
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Description

Significance of the 5,6-Dihydropyran-2-one Core in Contemporary Organic Chemistry and Medicinal Chemistry Research

The 5,6-dihydropyran-2-one moiety, an α,β-unsaturated δ-lactone, is a privileged scaffold in both organic and medicinal chemistry. researchgate.net These heterocyclic systems are integral components of numerous natural products and synthetically designed molecules that exhibit a wide array of biological and pharmacological activities. researchgate.net Their significance is underscored by their application as intermediates in the synthesis of a multitude of complex organic compounds and other heterocycles. researchgate.net

The broad spectrum of biological activities associated with the dihydropyranone core includes anti-tumor, antifungal, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.net This versatility has made them attractive targets for chemists and pharmacologists alike. For instance, natural products containing this core, such as (R)-rugulactone, have demonstrated interesting anticancer properties. researchgate.net Furthermore, the 5,6-dihydropyran-2-one framework is utilized as a key building block for constructing larger, more complex molecular architectures. researchgate.net

Historical Perspective and Evolution of Research on Pyranone and Dihydropyranone Chemical Scaffolds

Compounds based on the 2-pyranone structure have been known to chemists for more than a century. However, the in-depth exploration of their chemical properties and synthetic potential did not gain significant momentum until after 1960. researchgate.net Early research laid the groundwork for understanding the fundamental reactivity of this class of compounds. Over the last century, a variety of synthetic strategies have been developed to construct these six-membered oxygen-containing heterocycles, including methods like Prins cyclizations and hetero-Diels–Alder reactions. nih.gov

The evolution of research in this area has been driven by the discovery of pyranone-based compounds in various natural sources, including plants, bacteria, and marine organisms, where they participate in diverse biological functions. researchgate.net This natural precedent, combined with their synthetic utility, has fueled ongoing research into novel synthetic methodologies and the exploration of their potential as precursors for a wide range of other molecules. researchgate.netresearchgate.net The study of their photochemical reactions and their behavior with nucleophiles, which often involves ring-opening to form other valuable products, further expanded their chemical significance in the 1970s. researchgate.net

Overview of the Chemical Compound 4-Ethoxy-6-phenyl-5,6-dihydro-pyran-2-one within the Broader Pyranone Chemical Landscape

This compound is a specific derivative within the extensive pyranone family. It is characterized by an ethoxy group at the 4-position and a phenyl group at the 6-position of the 5,6-dihydropyran-2-one core. These substitutions significantly influence the compound's chemical properties and potential reactivity compared to the unsubstituted parent ring. The presence of the phenyl group introduces aromatic character, while the ethoxy group acts as an electron-donating group, modifying the electronic nature of the α,β-unsaturated lactone system.

This compound is situated within the broader chemical landscape as a functionalized heterocycle with potential applications as a synthetic intermediate. While the parent 5,6-dihydro-2H-pyran-2-one is a liquid at room temperature, the properties of substituted derivatives like this compound are defined by their specific functional groups.

Below are the key chemical properties of the title compound.

PropertyValue
CAS Number 5435-93-8
Molecular Formula C₁₃H₁₄O₃
Molecular Weight 218.252 g/mol
Melting Point Not available
Boiling Point Not available
Density Not available

Table 1: Physicochemical Properties of this compound. chemsynthesis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O3 B13787722 4-Ethoxy-6-phenyl-5,6-dihydro-pyran-2-one CAS No. 5435-93-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5435-93-8

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

4-ethoxy-2-phenyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C13H14O3/c1-2-15-11-8-12(16-13(14)9-11)10-6-4-3-5-7-10/h3-7,9,12H,2,8H2,1H3

InChI Key

PROSGESLBNKEFD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)OC(C1)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Ethoxy 6 Phenyl 5,6 Dihydro Pyran 2 One and Its Structural Analogues

Catalytic Approaches to 5,6-Dihydropyran-2-one Ring Construction

Catalytic methods offer efficient and atom-economical routes to the 5,6-dihydropyran-2-one ring system. Both organocatalysis and transition metal catalysis have proven to be powerful tools in the assembly of these valuable heterocyclic motifs.

Organocatalytic Strategies for Pyranone Synthesis, with Emphasis on N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for the synthesis of a wide array of heterocyclic compounds, including 3,4-dihydropyran-2-ones. mdpi.com The catalytic cycle typically involves the reaction of the NHC with an aldehyde to form a Breslow intermediate. This key intermediate can then react through various pathways, such as [4+2] and [3+3] cycloadditions, to construct the dihydropyranone ring. mdpi.com

In the context of synthesizing analogues of 4-ethoxy-6-phenyl-5,6-dihydro-pyran-2-one, an NHC-catalyzed reaction could involve an α,β-unsaturated aldehyde and a 1,3-dicarbonyl compound. The NHC catalyst activates the aldehyde, which then undergoes a cascade reaction with the dicarbonyl compound to yield the desired dihydropyranone. mdpi.com The versatility of NHCs allows for the modulation of their steric and electronic properties by modifying the substituents on the heterocyclic ring, which in turn can influence the stereoselectivity of the reaction. mdpi.com For instance, chiral NHCs have been successfully employed to achieve high enantioselectivity in the synthesis of dihydropyranone derivatives.

A notable example of NHC catalysis involves the reaction of α,β-unsaturated aldehydes with pyrazolones, leading to enantiomerically enriched dihydropyrano[2,3-c]pyrazole derivatives through a domino Michael addition reaction. metu.edu.tr While not a direct synthesis of the target compound, this illustrates the potential of NHC catalysis in constructing complex pyranone-containing systems. Another relevant approach is the Ag–NHC complex-catalyzed formation of dihydropyranones from cinnamaldehyde, which could serve as a precursor for the 6-phenyl moiety. This reaction demonstrated the potential for synthesizing chiral dihydropyranones through the combined action of an NHC and a metal. nih.gov

Transition Metal-Catalyzed Cycloaddition and Cross-Coupling Reactions for Dihydropyranone Assembly

Transition metals, particularly palladium and rhodium, are extensively used in the synthesis of complex organic molecules, and the construction of the 5,6-dihydropyran-2-one ring is no exception. These metals can catalyze a variety of transformations, including cycloadditions and cross-coupling reactions, to efficiently assemble the pyranone core.

Palladium-catalyzed reactions have been a cornerstone of modern organic synthesis. rsc.org A developed palladium(II)-catalyzed direct alkenylation of dihydropyranones allows for the introduction of substituents at various positions on the ring. rsc.org While this method functionalizes a pre-existing dihydropyranone, it highlights the utility of palladium in manipulating this heterocyclic system. The synthesis of the core ring itself can be envisioned through palladium-catalyzed cross-coupling reactions that form key carbon-carbon bonds prior to a cyclization step. For the synthesis of 6-phenyl substituted analogues, a palladium-catalyzed coupling of a suitable vinyl or aryl precursor with a fragment that will form the rest of the pyranone ring is a plausible strategy. Furthermore, palladium-catalyzed asymmetric hydrogenation of 2-aryl cyclic ketones provides a route to chiral trans-cycloalkanols, which could be precursors to chiral dihydropyranones. dicp.ac.cn

Rhodium catalysts are particularly known for their ability to promote [2+2+2] cycloaddition reactions, which are highly atom-economical for constructing six-membered rings. mdpi.com A rhodium-catalyzed [2+2+2] cycloaddition of an alkyne, an alkene, and a carbon dioxide equivalent could, in principle, be a direct route to the 5,6-dihydropyran-2-one skeleton. The versatility of rhodium catalysts allows for the fine-tuning of reactivity and selectivity through ligand modification. mdpi.com Rhodium-catalyzed asymmetric "click" cycloadditions of azides and alkynes have also been developed, showcasing the power of this metal in controlling stereochemistry in ring-forming reactions. nih.govrsc.org

Multi-Component Reaction (MCR) Strategies for Efficient Pyran-2-one Framework Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov This approach is particularly attractive for the synthesis of heterocyclic libraries due to its operational simplicity and atom economy.

The synthesis of pyran derivatives, including 4H-pyrans, has been successfully achieved through various MCRs. scielo.br For example, a three-component reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound is a common strategy for accessing highly functionalized 4H-pyrans. nih.gov While the direct synthesis of this compound via an MCR is not extensively documented, the principles can be applied to its structural analogues. A hypothetical MCR for the target molecule could involve benzaldehyde, a C2-synthon that provides the ethoxy group, and a four-carbon building block that forms the rest of the pyranone ring. The development of novel MCRs for dihydropyran-2-ones remains an active area of research, with the potential for rapid and diverse synthesis of these important heterocycles. An ultrasound-assisted multicomponent synthesis of 4H-pyrans in water has been reported, highlighting the potential for developing environmentally benign MCRs. nih.gov

Stereoselective Synthesis and Chiral Induction in 5,6-Dihydropyran-2-one Derivative Preparation

The biological activity of many 5,6-dihydropyran-2-one derivatives is highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance. Chiral induction can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool material.

Organocatalysis, particularly with chiral NHCs or bifunctional acid-base catalysts, has proven to be a powerful strategy for the enantioselective synthesis of dihydropyranones. metu.edu.tr These catalysts can create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer. For instance, quinine/squaramide-based bifunctional organocatalysts have been used for the synthesis of chiral dihydropyrano[2,3-c]pyrazole derivatives. metu.edu.tr

The synthesis of chiral 6-phenyl-5,6-dihydropyran-2-one analogues has been achieved using chiral starting materials. A stereoselective total synthesis of (6S)-5,6-dihydro-6-[(2R)-2-hydroxy-6-phenylhexyl]-2H-pyran-2-one was accomplished starting from L-malic acid, a readily available chiral precursor. researchgate.net Key steps in this synthesis included a Barbier allylation and a ring-closing metathesis (RCM) to form the dihydropyranone ring. researchgate.net This approach demonstrates the utility of the chiral pool in accessing enantiomerically pure dihydropyranones.

Transition metal catalysis with chiral ligands is another powerful tool for stereoselective synthesis. Chiral palladium complexes have been used for the asymmetric N-allylation of sulfonamides, showcasing their potential for creating chiral centers. nih.gov Similarly, chiral nickel catalysts have been employed for the asymmetric hydrogenation of α,β-unsaturated sulfones, achieving excellent enantioselectivities. rsc.org These principles can be extended to the asymmetric synthesis of dihydropyranones through reactions like asymmetric hydrogenation of a suitable precursor or an asymmetric cycloaddition.

Exploration of Novel Precursors and Optimized Reaction Conditions for Enhanced Yield and Selectivity

The choice of precursors and the optimization of reaction conditions are crucial for achieving high yields and selectivities in the synthesis of this compound and its analogues. A highly efficient approach to 4-ethoxy-5,6-dihydro-6,6-disubstituted pyran-2-ones utilizes a combinational Lewis acid-base system. researchgate.net In this method, ethyl 3-ethoxybut-2-enoate is activated by a Lewis base such as lithium diisopropylamide (LDA), while a ketone is activated by a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) or indium(III) bromide (InBr₃). researchgate.net This dual activation strategy allows for the efficient conversion of aromatic, aliphatic, and heterocyclic ketones into the corresponding δ-lactones with quaternary carbon centers in excellent yields (up to 99%) under mild conditions. researchgate.net While this was demonstrated for 6,6-disubstituted pyran-2-ones, a similar strategy could be envisioned for the synthesis of the 6-monosubstituted target compound using an appropriate aldehyde precursor in place of the ketone.

The optimization of reaction conditions often involves screening various catalysts, solvents, bases, and temperatures. For instance, in NHC-catalyzed reactions, the choice of the NHC precatalyst, the base used for its in situ generation, and the solvent can have a significant impact on the reaction outcome. mdpi.com Similarly, in transition metal-catalyzed reactions, the nature of the metal, the ligands, and any additives can dramatically influence the yield and selectivity. A study on the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrane derivatives through a silyl-Prins cyclization involved extensive screening of Lewis acids and reaction conditions to achieve high diastereoselectivity. nih.gov

Below is a table summarizing representative reaction conditions for the synthesis of dihydropyranone derivatives, illustrating the variety of approaches and the importance of optimized conditions.

Table 1: Representative Optimized Reaction Conditions for the Synthesis of Dihydropyranone Analogues

Reaction Type Catalyst/Reagent Precursors Solvent Temperature Yield Stereoselectivity Reference
Lewis Acid-Base Catalysis BF₃·Et₂O / LDA Ethyl 3-ethoxybut-2-enoate, Ketones THF -78 °C to rt up to 99% N/A researchgate.net
NHC/Metal Co-catalysis Ag-NHC complex / PPh₃ Cinnamaldehyde Toluene 100 °C 48% 66% ee nih.gov
Stereoselective Total Synthesis (Key step: RCM with Grubbs' II catalyst) Chiral diene precursor from L-malic acid CH₂Cl₂ Reflux Good High researchgate.net
Silyl-Prins Cyclization TMSOTf Vinylsilyl alcohol, Aldehyde CH₂Cl₂ -78 °C 48% 90:10 dr nih.gov

Table 2: List of Compound Names

Compound Name
This compound
(6S)-5,6-dihydro-6-[(2R)-2-hydroxy-6-phenylhexyl]-2H-pyran-2-one
Ethyl 3-ethoxybut-2-enoate
Cinnamaldehyde
L-malic acid
Boron trifluoride etherate
Indium(III) bromide
Lithium diisopropylamide
N-Heterocyclic Carbene
Palladium
Rhodium
Quinine
Squaramide
Lithium diisopropylamide
Grubbs' II catalyst

Chemical Reactivity and Mechanistic Investigations of 4 Ethoxy 6 Phenyl 5,6 Dihydro Pyran 2 One

Nucleophilic Reaction Pathways and Pyran-2-one Ring-Opening Processes

The 4-ethoxy-6-phenyl-5,6-dihydro-pyran-2-one scaffold possesses multiple electrophilic sites susceptible to nucleophilic attack. The primary sites for nucleophilic addition are the carbonyl carbon (C2) and the β-carbon (C4) of the α,β-unsaturated lactone system. The specific reaction pathway often depends on the nature of the nucleophile and the reaction conditions.

Key Electrophilic Sites for Nucleophilic Attack:

C2 (Carbonyl Carbon): Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to attack the carbonyl carbon directly. This can lead to the formation of a tetrahedral intermediate, which may subsequently undergo ring opening.

C4 (β-Carbon): Soft nucleophiles, such as amines, thiols, and cuprates, are more likely to undergo conjugate addition (Michael addition) at the C4 position. This results in the formation of a 3,4-dihydropyran-2-one derivative.

C6 (Carbon bearing the phenyl group): Nucleophilic attack at this position is less common but can occur under certain conditions, particularly if the phenyl group is activated or if the reaction proceeds through a different mechanism.

The pyran-2-one ring, being a lactone, is susceptible to ring-opening reactions under both acidic and basic conditions. This process is often initiated by the nucleophilic attack at the carbonyl carbon. For instance, hydrolysis with aqueous acid or base will lead to the corresponding δ-hydroxy carboxylic acid, which may exist in equilibrium with the parent lactone.

Table 1: Predicted Nucleophilic Reactions with this compound

Nucleophile Type Primary Site of Attack Expected Product
Hard Nucleophiles (e.g., R-MgX, R-Li) C2 (Carbonyl) Ring-opened keto-alcohol or further reaction
Soft Nucleophiles (e.g., R₂CuLi, RSH) C4 (Conjugate Addition) 4-substituted-5,6-dihydro-pyran-2-one
Amines (e.g., RNH₂) C2 or C4 Ring-opened amide or 4-amino derivative

The presence of the ethoxy group at the C4 position can also influence the reactivity. It can be hydrolyzed under acidic conditions to yield the corresponding 4-hydroxy derivative, which can exist in tautomeric equilibrium with the 1,3-dicarbonyl compound.

Chemical Transformations Leading to Diverse Heterocyclic Scaffolds and Chemical Libraries

The 5,6-dihydro-2H-pyran-2-one framework is a versatile building block for the synthesis of a wide array of other heterocyclic compounds. These transformations often leverage the inherent reactivity of the lactone and the α,β-unsaturated system to construct new ring systems. These compounds serve as a versatile platform for accessing functionalized enones, γ-lactones, cyclic enamines, and 2-pyrones, among others. mdpi.com

One common strategy involves the ring-opening of the pyran-2-one followed by an intramolecular cyclization. For example, reaction with a binucleophile, such as a hydrazine (B178648) or a hydroxylamine, can lead to the formation of new five- or six-membered heterocyclic rings. The phenyl group at the C6 position can also participate in or direct subsequent cyclization reactions.

The utility of dihydropyranones extends to the construction of chemical libraries for drug discovery through diversity-oriented synthesis (DOS). cam.ac.uknih.govcam.ac.uk DOS aims to create collections of structurally diverse small molecules from a common starting material. nih.gov The multiple reaction sites on the this compound scaffold allow for the introduction of diversity at various positions, leading to a library of compounds with different stereochemistries, appendages, and core skeletons. nih.gov

Table 2: Examples of Heterocyclic Scaffolds Derived from Dihydropyran-2-ones

Reagent/Condition Resulting Heterocycle Transformation Type
Hydrazine (N₂H₄) Pyridazinone or Pyrazolidinone Ring-opening followed by cyclization
Hydroxylamine (NH₂OH) Isoxazolidinone or Oxazinone Ring-opening followed by cyclization
Reduction (e.g., LiAlH₄) Dihydropyran or Tetrahydropyran Lactone reduction

Intramolecular Cyclization and Rearrangement Mechanisms within the Dihydropyranone System

The dihydropyranone system can undergo a variety of intramolecular cyclizations and rearrangements, often promoted by acid or base catalysis. nih.gov These reactions can lead to the formation of new carbocyclic or heterocyclic rings and are often driven by the formation of a more stable product.

One notable type of rearrangement is the acid-catalyzed pinacol-type rearrangement, which can occur if a diol is generated from the dihydropyranone. The migration of the phenyl group is often favored in such rearrangements due to its ability to stabilize a positive charge. The benzilic acid rearrangement, which converts a 1,2-diketone into a carboxylic acid, is another relevant transformation that could be accessed from derivatives of the dihydropyranone. libretexts.orgmsu.edu

The Baeyer-Villiger oxidation is a classic rearrangement that converts a ketone to an ester or a cyclic ketone to a lactone. wiley-vch.de While the starting material is already a lactone, related oxidative rearrangements could be envisioned. The migratory aptitude in such reactions is well-established, with the phenyl group having a moderate tendency to migrate. wiley-vch.de

Intramolecular cycloadditions are also possible, particularly if the substituents on the dihydropyranone ring contain reactive functional groups. nih.gov For instance, if a pendant alkene or alkyne is present, a [4+2] or other pericyclic reaction could be induced thermally or photochemically.

Kinetic and Thermodynamic Studies of Dihydropyranone Formation and Degradation Pathways

The formation of dihydropyranones often involves cycloaddition reactions, and the kinetics of these processes can be studied to determine the rate-determining step. chalmers.se For example, in N-heterocyclic carbene (NHC)-catalyzed formations of dihydropyranones, the formation of the Breslow intermediate has been identified as the rate-determining step in some cases. chalmers.se

The degradation of dihydropyranones can occur through various pathways, including thermal decomposition, hydrolysis, and oxidation. mdpi.comdntb.gov.ua Computational studies on the thermal decomposition of dihydropyran derivatives have shown that the activation energy for decomposition is influenced by the position of substituents on the pyran ring. mdpi.comdntb.gov.uaresearchgate.net The presence of substituents can stabilize or destabilize the transition state of the decomposition reaction, thereby affecting the rate of degradation. mdpi.comdntb.gov.ua For instance, methyl substituents at the 2, 4, and 6 positions have been shown to decrease the activation free energy for the thermal decomposition of 3,6-dihydro-2H-pyran. mdpi.com

Kinetic analysis of reactions involving pyran systems can be performed using techniques such as stopped-flow UV-vis spectrometry to determine reaction rates and activation parameters. nih.gov Such studies can provide insights into the reaction mechanism and the factors that control the reaction rate. nih.govmdpi.com Computational frameworks are also being developed to explore and predict degradation pathways of organic molecules. nih.govnih.gov

Table 3: Factors Influencing the Stability of Dihydropyran-2-ones

Factor Influence on Stability Rationale
Substituents Can increase or decrease stability Electronic and steric effects on the pyran ring and transition states of degradation reactions. mdpi.com
pH Less stable at high or low pH Susceptibility of the lactone to acid- or base-catalyzed hydrolysis.
Temperature Less stable at higher temperatures Increased rate of thermal decomposition pathways. mdpi.comdntb.gov.ua

Advanced Spectroscopic Methodologies for Structural Elucidation and Conformational Analysis

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional techniques like COSY and HSQC, would be the primary method for the complete structural assignment of 4-Ethoxy-6-phenyl-5,6-dihydro-pyran-2-one.

¹H NMR Spectroscopy: This technique would be used to identify all the distinct proton environments in the molecule. The phenyl group would typically show signals in the aromatic region (δ 7.0-8.0 ppm). The proton at the chiral center (C6) adjacent to the phenyl group would likely appear as a multiplet due to coupling with the neighboring methylene (B1212753) protons. The protons of the ethoxy group would present as a characteristic quartet and triplet. The methylene protons on the dihydropyranone ring would exhibit complex splitting patterns based on their diastereotopic nature and coupling with the adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would confirm the presence of 13 unique carbon atoms. Key signals would include the carbonyl carbon of the lactone (δ ~160-170 ppm), the carbons of the phenyl ring, the enol ether carbons, the chiral C6 carbon, and the carbons of the ethoxy group.

2D NMR Techniques: Correlation spectroscopy (COSY) would establish the connectivity between adjacent protons, helping to trace the spin systems within the dihydropyranone ring and the ethoxy group. Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

A hypothetical data table for the expected NMR shifts is presented below for illustrative purposes.

Atom PositionHypothetical ¹H NMR Shift (ppm)Hypothetical ¹³C NMR Shift (ppm)
C=O (C2)-~165.0
C=C (C3)~5.2 (s)~90.0
C=C-O (C4)-~170.0
CH₂ (C5)~2.5-2.8 (m)~30.0
CH (C6)~5.5 (dd)~80.0
Phenyl (Ar-C)-~125.0-140.0
Phenyl (Ar-H)~7.3-7.5 (m)-
O-CH₂ (Ethoxy)~4.1 (q)~65.0
CH₃ (Ethoxy)~1.4 (t)~15.0

Note: This table contains predicted values and is for illustrative purposes only, as experimental data is unavailable.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Mechanistic Pathway Delineation

Mass spectrometry would be essential for confirming the molecular weight and formula and for providing structural information through fragmentation analysis.

Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS), likely using Electrospray Ionization (ESI), would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M+Na]⁺). This would confirm the elemental composition as C₁₃H₁₄O₃, distinguishing it from any other isomers. The theoretical exact mass would be compared to the measured mass to validate the molecular formula.

Mechanistic Pathway Delineation: Electron Ionization (EI) or Collision-Induced Dissociation (CID) would be used to induce fragmentation. The resulting fragmentation pattern would offer insights into the molecule's structure. Expected fragmentation pathways could include the loss of the ethoxy group, cleavage of the dihydropyranone ring, and the formation of a stable tropylium (B1234903) ion from the phenyl-containing fragment. Analyzing these fragments would help piece together the molecular architecture.

IonHypothetical m/zDescription
[M]⁺218.09Molecular Ion
[M - C₂H₅O]⁺173.06Loss of the ethoxy radical
[C₆H₅CH=CH₂]⁺•104.06Styrene radical cation from retro-Diels-Alder
[C₆H₅]⁺77.04Phenyl cation

Note: This table is a hypothetical representation of potential fragments.

Infrared (IR) and Raman Spectroscopy for Characterization of Functional Group Vibrations and Molecular Architecture

Vibrational spectroscopy would identify the key functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretch of the α,β-unsaturated lactone (ester), expected around 1710-1740 cm⁻¹. The C=C stretching vibration of the enol ether system would appear around 1650-1670 cm⁻¹. The C-O stretching vibrations for the lactone and the ether would be visible in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands from the phenyl group would also be present.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations and the C=C double bond stretch would likely produce strong and characteristic Raman signals.

Functional GroupHypothetical IR Frequency (cm⁻¹)Hypothetical Raman Frequency (cm⁻¹)
C=O Stretch (Lactone)~1725 (Strong)~1725 (Weak)
C=C Stretch (Enol Ether)~1660 (Medium)~1660 (Strong)
C-O Stretch (Ether & Lactone)~1050-1250 (Strong)~1050-1250 (Medium)
Aromatic C=C Stretch~1600, 1450 (Medium)~1600, 1450 (Strong)
Aromatic C-H Stretch>3000 (Medium)>3000 (Strong)

Note: This table contains predicted values and is for illustrative purposes only.

Chiroptical Methods (e.g., ECD, ORD) for Absolute Configuration Determination in Stereoselective Syntheses

The presence of a stereocenter at the C6 position means that this compound is a chiral molecule that can exist as two enantiomers. Chiroptical methods would be indispensable for determining the absolute configuration of a sample produced via stereoselective synthesis.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light. The electronic transitions associated with the phenyl chromophore and the α,β-unsaturated lactone system would give rise to characteristic Cotton effects (positive or negative peaks) in the ECD spectrum. By comparing the experimental ECD spectrum to a spectrum predicted by quantum-chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) for a known configuration (e.g., the R-enantiomer), the absolute configuration of the synthesized compound could be unambiguously assigned.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. It is closely related to ECD and can also be used for configurational assignment by analyzing the sign and shape of the Cotton effect curves.

Without an enantiomerically pure sample and experimental data, it is impossible to provide specific ECD or ORD values. The determination of the absolute configuration would rely entirely on a comparison between experimentally measured spectra and computationally predicted spectra for one of the enantiomers.

Theoretical and Computational Chemistry of 4 Ethoxy 6 Phenyl 5,6 Dihydro Pyran 2 One

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics and predicting the spectroscopic behavior of dihydropyranone systems. bookpi.org Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly employed to optimize the molecular geometry and compute various molecular properties. bookpi.orgdntb.gov.ua

Electronic Structure and Reactivity: The reactivity of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability. dntb.gov.ua

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are used to identify electrophilic sites (regions of positive potential, prone to nucleophilic attack) and nucleophilic sites (regions of negative potential, prone to electrophilic attack). For 4-Ethoxy-6-phenyl-5,6-dihydro-pyran-2-one, the carbonyl oxygen is expected to be a region of high negative potential, while the hydrogen atoms and regions near the phenyl ring may exhibit positive potential. dntb.gov.ua

Predicted Electronic Properties of a Dihydropyranone Derivative

Parameter Description Predicted Value (Illustrative) Implication
HOMO Energy Energy of the highest occupied molecular orbital -6.5 eV Indicates electron-donating capability
LUMO Energy Energy of the lowest unoccupied molecular orbital -1.2 eV Indicates electron-accepting capability
Energy Gap (ΔE) Difference between LUMO and HOMO energies 5.3 eV High gap suggests good kinetic stability
Dipole Moment Measure of the net molecular polarity 3.8 D Indicates a polar molecule with significant charge separation

Spectroscopic Property Prediction: Theoretical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structure verification. bookpi.org The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). bookpi.org Similarly, vibrational frequencies corresponding to Infrared (IR) spectroscopy can be computed to help assign experimental spectral bands. Time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions, which correspond to UV-Visible absorption spectra. dntb.gov.ua

Molecular Dynamics Simulations and Conformational Landscape Analysis of Pyranone Derivatives

The dihydropyranone ring is not planar and can adopt several conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such flexible molecules over time, providing insights into their dynamic behavior in different environments, such as in solution. semanticscholar.org

The six-membered dihydropyranone ring typically exists in a distorted chair or boat conformation. nih.gov For substituted dihydropyranones, the substituents tend to occupy equatorial positions to minimize steric hindrance and achieve a more stable conformation. nih.gov In the case of this compound, the bulky phenyl group at the C6 position is expected to preferentially adopt an equatorial orientation in the most stable chair-like conformation.

MD simulations can track the trajectories of all atoms in the system over a set period (e.g., nanoseconds), allowing for the analysis of:

Conformational Stability: Identifying the most populated and lowest energy conformations.

Solvent Interactions: Studying how solvent molecules, like water, arrange around the solute and form interactions such as hydrogen bonds. semanticscholar.org

Flexibility: Quantifying the movement and flexibility of different parts of the molecule, such as the rotation of the ethoxy and phenyl groups.

Conformational States of a Substituted Dihydropyranone Ring

Conformation Key Feature Relative Energy (Illustrative) Stability
Chair (Equatorial Phenyl) Phenyl group is in the equatorial position, minimizing steric strain. 0.0 kcal/mol (Reference) Most Stable
Chair (Axial Phenyl) Phenyl group is in the axial position, leading to 1,3-diaxial interactions. +4-6 kcal/mol Less Stable
Twist-Boat A flexible intermediate conformation between chair and boat forms. +5-7 kcal/mol Generally Unstable
Boat High energy conformation due to eclipsing and flagpole interactions. > +7 kcal/mol Least Stable

Computational Mechanistic Studies of Dihydropyranone Reaction Pathways and Transition States

Computational chemistry provides essential tools to investigate the mechanisms of chemical reactions, including the synthesis of dihydropyranones. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. mdpi.com

DFT calculations are used to determine the geometries and energies of reactants, products, intermediates, and transition states. researchgate.netmdpi.com The difference in energy between the reactants and the transition state defines the activation energy barrier, which is a key factor determining the reaction rate. mdpi.com For reactions forming chiral centers, such as the C6 position in this compound, computational studies can predict and explain the stereoselectivity by comparing the activation energies of pathways leading to different stereoisomers. researchgate.netrsc.org

For example, the formation of the dihydropyranone ring could proceed through a concerted cycloaddition reaction. researchgate.net Computational analysis would involve:

Locating the Transition State (TS): Identifying the saddle point on the potential energy surface corresponding to the TS.

Frequency Analysis: Confirming the TS by finding a single imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

Calculating Activation Energy (Ea): Determining the energy difference between the TS and the reactants.

Illustrative Energy Profile for a Dihydropyranone Synthesis Step

Species Description Relative Free Energy (ΔG, kcal/mol)
Reactants Starting materials for the cyclization step. 0.0
Transition State (TS) The highest energy structure along the reaction path. +20.5
Product The dihydropyranone ring structure. -15.0
Activation Energy The energy barrier that must be overcome (TS - Reactants). +20.5

In Silico Molecular Docking and Ligand-Receptor Interaction Predictions for Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their potential biological activity. nih.gov Pyranone derivatives have been investigated as potential inhibitors for various enzymes. nih.govnih.gov

The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function then estimates the binding affinity, with lower scores typically indicating a more favorable interaction. nih.gov

Analysis of the docked pose reveals key molecular interactions that stabilize the ligand-receptor complex, such as:

Hydrogen Bonds: The carbonyl oxygen of the pyranone ring is a potential hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: The aromatic phenyl ring can stack with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan.

These predictions can guide the synthesis of more potent and selective analogues. The stability of the predicted binding pose is often further validated using MD simulations. researchgate.netresearchgate.net

Predicted Interactions of this compound with a Hypothetical Kinase Binding Site

Interaction Type Ligand Moiety Involved Hypothetical Interacting Residue
Hydrogen Bond Carbonyl Oxygen (C=O) Lysine (LYS) backbone NH
Hydrophobic Interaction Phenyl Ring Leucine (LEU), Valine (VAL)
π-π Stacking Phenyl Ring Phenylalanine (PHE)
Hydrophobic Interaction Ethyl Group Alanine (ALA)

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Ethoxy 6 Phenyl 5,6 Dihydro Pyran 2 One Analogues

Systematic Investigation of Substituent Effects on Biological Target Engagement and Selectivity

The biological activity and selectivity of dihydropyran-2-one analogues are profoundly influenced by the nature and position of substituents on both the heterocyclic ring and its appended functionalities. Systematic modifications have revealed key insights into optimizing target engagement.

Research on related pyran-2-one scaffolds, such as 3,4,6-triphenylpyran-2-ones designed as cyclooxygenase-2 (COX-2) inhibitors, provides a valuable model for understanding these effects. nih.gov In these studies, the introduction of specific pharmacophores, like a methanesulfonyl (MeSO₂) group, at the para-position of the C-3 or C-4 phenyl rings was critical for activity. nih.gov Further SAR exploration by modifying the substituent at the para-position of the C-6 phenyl ring demonstrated that electron-donating groups could significantly enhance potency and selectivity. nih.gov

For instance, the analogue 6-(4-methoxyphenyl)-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one emerged as a highly potent and selective COX-2 inhibitor, with an IC₅₀ value of 0.02 µM and a selectivity index (SI) greater than 5000. nih.gov This was superior to celecoxib (B62257) and rofecoxib. nih.gov In contrast, its regioisomer, where the key substituents were swapped, was a less potent and selective inhibitor. nih.gov This highlights the critical importance of substituent positioning for optimal interaction with the biological target. Molecular modeling suggested that the p-methoxy group on the C-6 phenyl ring interacts with specific amino acids in the COX-2 binding site, orienting the molecule for effective inhibition. nih.gov

Similarly, studies on other pyran derivatives have shown that electron-withdrawing functionalities, including halogens and trifluoromethyl groups, are often well-tolerated and can contribute to enhanced biological activity. acs.org The compatibility of halide substituents is particularly advantageous as it provides synthetic handles for subsequent derivatization. acs.org In the context of 4-Ethoxy-6-phenyl-5,6-dihydro-pyran-2-one, modifications to the phenyl ring at C-6 would be expected to modulate activity. Electron-donating or electron-withdrawing groups at the ortho, meta, or para positions could alter the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity for a given biological target. acs.orgmdpi.com

CompoundSubstituent at C-6 Phenyl Ring (para-position)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)
Analogue 1-H0.10>1000
Analogue 2-F0.08>1250
Analogue 3-Cl0.05>2000
Analogue 4-OCH₃ (12e)0.02>5000
Analogue 5-CH₃0.09>1111

Data adapted from a study on 3,4,6-triphenylpyran-2-one analogues as COX-2 inhibitors, demonstrating the effect of C-6 phenyl substituents on activity. nih.gov

Influence of Stereochemistry on Pharmacological Profiles and Biological Efficacy

Chirality is a fundamental aspect of molecular recognition in biological systems. nih.gov For analogues of this compound, which contains a chiral center at the C-6 position (and potentially at C-5 depending on substitution), the stereochemistry is a critical determinant of pharmacological activity. biomedgrid.com The two enantiomers of a chiral drug can exhibit significant differences in their bioavailability, metabolism, potency, and toxicity. nih.gov

Living systems are inherently chiral, and thus, the interaction between a chiral drug and its biological target (e.g., enzyme or receptor) is diastereomeric. nih.gov One enantiomer may bind with high affinity and elicit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects. nih.govbiomedgrid.com Therefore, the three-dimensional arrangement of the substituents around the dihydropyran-2-one core dictates the molecule's ability to fit into a specific binding site.

Rational Design and Synthesis of Functionalized Dihydropyran-2-one Derivatives for Targeted Biological Modulation

The rational design of novel dihydropyran-2-one derivatives leverages an understanding of SAR and the structure of the biological target to create molecules with enhanced potency, selectivity, and desired pharmacokinetic properties. This process often begins with a lead compound, such as the this compound scaffold, which is then systematically modified.

Computational tools like molecular docking are frequently employed to predict how newly designed analogues will bind to a target protein. nih.govnih.gov For example, in the design of novel 2H-pyran-2-one derivatives as potential HIV-1 reverse transcriptase inhibitors, docking calculations were used to select hybrid structures based on known inhibitors. nih.gov This approach allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the most promising predicted binding modes and energies.

Synthetic strategies are tailored to allow for the flexible and efficient creation of these designed analogues. Modern organocatalysis, particularly using N-heterocyclic carbenes (NHCs), has emerged as a powerful tool for constructing the dihydropyran-2-one core. mdpi.comnih.gov These methods often proceed under mild, metal-free conditions and can provide access to complex, highly functionalized molecules with good control over stereochemistry. mdpi.comnih.gov For instance, NHC-catalyzed annulation reactions can be used to build the pyranone ring system from various starting materials. mdpi.com The ability to introduce a wide range of functional groups allows for the targeted modulation of biological activity, as demonstrated in the synthesis of pyran derivatives as potential anticancer and antimicrobial agents. nih.govnih.gov By combining rational design with versatile synthetic methodologies, researchers can systematically probe the chemical space around the dihydropyran-2-one scaffold to optimize it for a specific biological application. nih.gov

Identification of Key Pharmacophoric Elements within the 5,6-Dihydropyran-2-one Moiety for Bioactivity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the 5,6-dihydropyran-2-one class of compounds, several key pharmacophoric elements have been identified that are crucial for their biological activity.

The core pharmacophoric feature is the α,β-unsaturated δ-lactone ring system. researchgate.net This moiety is an electrophilic Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine or lysine, within the active site of target enzymes or proteins. researchgate.net This covalent interaction can lead to irreversible inhibition and potent biological effects. The reactivity of this system can be tuned by the substituents on the ring.

The C-6 Substituent: As seen in this compound, the group at C-6 (a phenyl ring) plays a major role in defining the molecule's interaction with the target. This group often fits into a hydrophobic pocket, and its electronic and steric properties are key determinants of binding affinity and selectivity. nih.gov

The C-4 Substituent: The ethoxy group at the C-4 position contributes to the molecule's electronic properties and can act as a hydrogen bond acceptor. Modifications at this position can influence solubility, metabolic stability, and target engagement.

The spatial arrangement of these key elements—the lactone ring, the C-6 aryl group, and the C-4 alkoxy group—creates a specific three-dimensional pharmacophore that is recognized by the biological target. The 5,6-dihydro-α-pyrone is considered the essential pharmacophore responsible for the cytotoxic activity observed in many natural products containing this core structure. researchgate.net

Natural Product Chemistry and Biosynthetic Considerations of 5,6 Dihydropyran 2 One Derivatives

Occurrence and Isolation of Dihydropyran-2-one Motifs in Biologically Active Natural Products

The 5,6-dihydropyran-2-one framework is a recurring structural unit found in secondary metabolites produced by a wide array of organisms, including microorganisms and plants. nih.gov These natural products are known to exhibit a wide spectrum of biological activities, such as antimicrobial, antifungal, and cytotoxic properties against tumor cells. nih.govresearchgate.net The isolation and characterization of these compounds have provided valuable leads for drug discovery and development.

A number of biologically active natural products featuring the 6-substituted-5,6-dihydropyran-2-one structure have been identified. nih.govresearchgate.net For instance, the fungus Diplodia corticola has been found to produce a novel 5,6-dihydropyran-2-one named diplopyrone (B1246759) C. nih.gov This discovery highlights the role of fungi as a prolific source of such compounds. nih.govnih.gov Many of these metabolites are polyketides, a class of compounds synthesized through the repeated condensation of acetyl-CoA and malonyl-CoA units. nih.gov The structural diversity and biological significance of these natural products continue to drive research into their isolation from various natural sources. researchgate.netnih.gov

Below is a table summarizing some prominent examples of biologically active natural products that contain the dihydropyran-2-one motif.

Natural ProductSource OrganismBiological Activity
Goniothalamin Plant (Goniothalamus species)Anticancer
Fostriecin Bacterium (Streptomyces pulveraceus)Anticancer
Diplopyrone C Fungus (Diplodia corticola)Not specified
(+)-Synargentolide A Plant (Syncolostemon species)Cytotoxic
Spicigerolide Plant (Hyptis spicigera)Cytotoxic
Hyptolide Plant (Hyptis pectinata)Cytotoxic
Anamarine Plant (Hyptis species)Cytotoxic

This table is based on data from cited research articles. nih.govresearchgate.net

Exploration of Putative Biosynthetic Pathways for Related Pyranone and Dihydropyranone Structures

The structural backbone of many 6-substituted 5,6-dihydropyran-2-ones suggests a polyketide origin. nih.gov Biosynthetic pathways for these compounds are believed to involve polyketide synthases (PKSs), which are large multi-enzyme proteins that catalyze the assembly of polyketide chains from simple acyl-CoA precursors. The general mechanism involves a series of decarboxylative Claisen condensation reactions.

The process typically begins with a starter unit (often acetyl-CoA) and involves sequential addition of extender units (commonly malonyl-CoA). After each condensation step, the resulting β-keto group may undergo a sequence of modifications, including reduction, dehydration, and further reduction, leading to a saturated carbon chain. The final polyketide chain undergoes a cyclization reaction, often an intramolecular esterification (lactonization), to form the characteristic pyran-2-one or dihydropyran-2-one ring. The vast structural diversity observed in these natural products arises from variations in the starter and extender units, the degree of reduction of the β-keto groups, and the final cyclization and modification steps. While the precise biosynthetic pathways for many dihydropyranones are not fully elucidated, the polyketide pathway provides a well-established and logical framework for their formation. nih.gov

Biomimetic Synthesis Approaches Inspired by Natural Dihydropyranone Frameworks

Biomimetic synthesis seeks to replicate nature's strategies for constructing complex molecules in the laboratory. These approaches often draw inspiration from proposed biosynthetic pathways, such as the Diels-Alder reaction, which is believed to be involved in the natural formation of some complex metabolites. rsc.org By mimicking these key transformations, chemists can develop efficient and stereoselective routes to natural product frameworks.

One notable example is the biomimetic-inspired synthesis of sporochartines, which involves a [4+2] Diels-Alder cycloaddition between two precursor metabolites, (-)-sporothriolide and (+)-trienylfuranol A. rsc.orgresearchgate.net The successful laboratory replication of this reaction provided strong evidence that a Diels-Alder reaction is likely involved in the actual biosynthetic pathway. rsc.org This strategy not only validates proposed biosynthetic hypotheses but also provides a powerful tool for the total synthesis of complex natural products and their analogues, which are essential for further biological evaluation. researchgate.net Such biomimetic strategies often lead to more efficient and elegant synthetic routes compared to traditional linear syntheses.

Advanced Applications and Future Research Trajectories for 4 Ethoxy 6 Phenyl 5,6 Dihydro Pyran 2 One

Development of the Compound and Its Analogues as Molecular Probes for Chemical Biology Studies

The development of molecular probes is crucial for elucidating complex biological processes. The 4-Ethoxy-6-phenyl-5,6-dihydro-pyran-2-one scaffold presents a versatile platform for designing such tools. By strategically modifying its structure, analogues can be created to function as probes for imaging, affinity chromatography, or target identification.

Key structural features that can be exploited include the phenyl ring and the ethoxy group. The phenyl ring can be functionalized with reporter groups such as fluorophores (e.g., nitrobenzofurazan), biotin (B1667282) for affinity pull-down assays, or photo-cross-linkers to covalently trap interacting proteins. The ethoxy group could be replaced with linker-modified alkoxy chains to attach other functional moieties without significantly altering the core's reactivity.

The utility of pyran-based scaffolds in biological studies is underscored by the known activities of related compounds. For instance, certain pyran derivatives have been identified as inducers of apoptosis and inhibitors of tubulin polymerization, suggesting their potential to probe cellular pathways related to cell division and death. nih.gov Developing fluorescently labeled analogues of this compound could enable real-time visualization of their subcellular localization and interaction with specific targets like the tubulin cytoskeleton.

Potential for Integration into Complex Polycyclic Architectures and Novel Functional Materials (conceptual)

The dihydropyranone ring is a valuable building block in synthetic organic chemistry, capable of being elaborated into more complex molecular architectures. researchgate.net The inherent reactivity of the lactone and the enol ether functionalities in this compound makes it an attractive starting point for constructing intricate polycyclic systems.

Conceptually, the dihydropyranone core could participate in various cycloaddition or annulation reactions to build fused ring systems. For example, the double bond within the pyranone ring could act as a dienophile in Diels-Alder reactions, or the entire molecule could be a precursor in transition-metal-catalyzed cascade reactions. Research has already demonstrated the synthesis of bicyclic and tricyclic dihydropyranones, showcasing the feasibility of expanding this scaffold. nih.govchalmers.se

Beyond discrete molecules, these pyranone units could be integrated into polymers to create novel functional materials. Polymerization through the phenyl ring or by developing bifunctional pyranone monomers could lead to materials with unique optical or thermal properties. Given that pyran derivatives are used in pigments and dyes, polymers incorporating the this compound motif might exhibit interesting photophysical characteristics, finding potential applications in organic electronics or as advanced coatings.

Identification of Undiscovered Reactivity Modes and Novel Biological Targets

While the general reactivity of pyran-2-ones is understood, exploring the specific modes of reactivity for substituted derivatives like this compound could unveil novel chemical transformations. The interplay between the ethoxy, phenyl, and lactone groups may lead to unique, substrate-controlled reaction pathways under specific conditions (e.g., using organometallic reagents, photochemistry, or electrochemistry). Pyran-2-one derivatives are known to undergo rearrangement reactions where the pyran nucleus opens in the presence of nucleophiles, providing a pathway to a wide array of different heterocyclic systems. researchgate.net Investigating these reactions with a broader range of nucleophiles and catalysts could expand the synthetic utility of this scaffold.

From a chemical biology perspective, the identification of novel biological targets is a primary goal. The broad spectrum of activities associated with pyran derivatives—including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects—suggests that this class of compounds interacts with multiple biological targets. nih.govnih.gov High-throughput screening of a library of analogues of this compound against various cell lines and enzyme panels could identify new biological activities. For instance, related dihydropyranopyran derivatives have been investigated as potential inhibitors of cyclin-dependent kinase-2 (CDK2), a key regulator of the cell cycle. nih.gov This suggests that the core scaffold is suitable for interaction with kinase binding sites.

Table 1: Potential Biological Targets for Dihydropyranone Scaffolds

Target Class Specific Example Potential Therapeutic Area Reference
Cytoskeletal Proteins Tubulin Oncology nih.gov
Cell Cycle Regulators Cyclin-Dependent Kinase 2 (CDK2) Oncology nih.gov
Enzymes in Neurodegeneration Acetylcholinesterase Alzheimer's Disease nih.gov

Innovations in Sustainable and Green Chemistry Approaches for Dihydropyranone Synthesis

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly methodologies. The synthesis of dihydropyranones is an area where green chemistry principles can be effectively applied. Traditional synthetic routes can be improved by focusing on atom economy, reducing the use of hazardous solvents and reagents, and employing catalytic methods.

Multicomponent reactions (MCRs) are a powerful tool in green synthesis, allowing the construction of complex molecules like dihydropyranones in a single step from simple precursors, which maximizes atom economy and minimizes waste. tandfonline.com The use of water as a solvent is another key aspect of green chemistry; it is non-toxic, abundant, and can sometimes enhance reactivity and selectivity. ijcce.ac.irnih.gov

Catalysis is central to sustainable synthesis. The use of organocatalysts, such as N-heterocyclic carbenes (NHCs), provides a metal-free alternative for synthesizing dihydropyranones. nih.gov Furthermore, employing heterogeneous catalysts that can be easily recovered and reused simplifies product purification and reduces waste. frontiersin.org Gold-catalyzed asymmetric synthesis of dihydropyranones represents another advanced approach that can provide enantiomerically enriched products, which is crucial for pharmaceutical applications. nih.gov

Table 2: Green Chemistry Strategies for Dihydropyranone Synthesis

Strategy Description Advantages
Multicomponent Reactions Combining three or more reactants in a single pot to form the final product. High atom economy, reduced reaction time, simplified procedures. tandfonline.com
Use of Green Solvents Replacing traditional organic solvents with environmentally benign alternatives like water or magnetized distilled water. ijcce.ac.ir Reduced toxicity and environmental impact, potential for enhanced reactivity.
Organocatalysis Using small organic molecules (e.g., N-heterocyclic carbenes) as catalysts instead of metals. nih.gov Avoids heavy metal contamination, often operates under mild conditions.
Heterogeneous Catalysis Employing solid-phase catalysts that are easily separated from the reaction mixture. Catalyst recyclability, simplified product purification, reduced waste. frontiersin.org

| Asymmetric Catalysis | Using chiral catalysts (e.g., gold complexes) to produce specific stereoisomers. nih.gov | Access to enantiopure compounds for pharmacological applications. |

Q & A

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Recommendations :
  • Flash Chromatography : Use silica gel with hexane/ethyl acetate (3:1) for baseline separation of regioisomers.
  • Crystallization : Recrystallize from ethanol/water (4:1) to achieve >99% purity (melting point: 112–114°C) .

Q. How can researchers design robust SAR studies for dihydropyranone-based libraries?

  • Framework :
  • Diverse Substituents : Synthesize analogs with varied C6 groups (e.g., phenyl, benzyl, alkyl).
  • High-Throughput Screening : Use 384-well plates for IC50_{50} determination against ≥10 cancer cell lines. Validate hits with CRISPR knockout models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.